1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid typically involves the reaction of 4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid is used in various scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine by reducing its nucleophilicity, allowing for selective reactions to occur at other functional groups. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid include other Boc-protected amino acids and amines. These compounds share the common feature of having a Boc group, which provides stability and ease of removal. this compound is unique due to the presence of the difluoro and methyl groups on the pyrrolidine ring, which can influence its reactivity and the types of reactions it undergoes .
Properties
Molecular Formula |
C11H17F2NO4 |
---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
4,4-difluoro-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-6-11(12,13)5-7(8(15)16)14(6)9(17)18-10(2,3)4/h6-7H,5H2,1-4H3,(H,15,16) |
InChI Key |
LLRONRPSXGHEQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)(F)F |
Origin of Product |
United States |
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